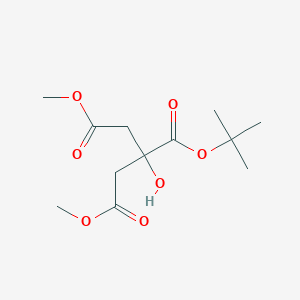

2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate

Descripción general

Descripción

"2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate" is a chemical compound with potential applications in various fields of chemistry and materials science. The focus here is on its synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of compounds related to "2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate" often involves complex organic reactions. For example, Studer, Hintermann, and Seebach (1995) described the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a structurally related compound, from L-alanine. They used various organic synthesis techniques, such as benzylation and oxidative coupling, to achieve high enantiomer ratios in the final product (Studer, Hintermann, & Seebach, 1995).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate" is often analyzed using X-ray crystallography. Cetina et al. (2003) conducted a crystal and molecular structure analysis of a derivative of 1-aminocyclopropanecarboxylic acid, which has structural similarities. They found that the molecule's conformation in the crystal state was substantially influenced by hydrogen bonding (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).

Chemical Reactions and Properties

Chemical reactions and properties of such compounds are diverse, depending on the functional groups present. For example, Çolak et al. (2021) synthesized a compound with tert-butyl and dihydrothieno pyridine elements and characterized it using FTIR, NMR, and X-ray crystallography. They observed intramolecular hydrogen bonding, which significantly influences the compound's chemical properties (Çolak, Karayel, Buldurun, & Turan, 2021).

Physical Properties Analysis

The physical properties such as melting point, solubility, and stability under various conditions are crucial for understanding the practical applications of the compound. Porter, Saez, and Sandhu (2006) discussed the conversion of tert-butyl 2-hydroxyalkyl sulfides to 1,3-oxathiolanes, highlighting the reaction conditions and physical properties of the products (Porter, Saez, & Sandhu, 2006).

Chemical Properties Analysis

Analysis of the chemical properties includes reactivity, stability, and interactions with other molecules. Gein et al. (2004) studied the reactions of dimethyl and di-tert-butyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylates with difunctional nucleophiles, revealing insights into the reactivity of similar tert-butyl compounds (Gein, Gein, Potemkin, & Kriven’ko, 2004).

Aplicaciones Científicas De Investigación

Conversion to 1,3-Oxathiolanes : Tert-butyl 2-hydroxyalkyl sulfides, which can be derived from reactions involving similar compounds, are directly converted to 1,3-oxathiolanes, indicating potential applications in organic synthesis (Porter, Saez, & Sandhu, 2006).

Use as a Chiral Auxiliary : The compound and its derivatives have been used as chiral auxiliaries in synthetic chemistry. These compounds show potential in dipeptide synthesis and the preparation of enantiomerically pure organic compounds (Studer, Hintermann, & Seebach, 1995).

Synthesis of 2-Amino-4H-Pyrans : This compound has been used in the synthesis of 2-amino-4H-pyrans, which are important in various applications such as anti-cancer, antihypertensive, and coronary dilating agents (Zonouzi, Kazemi, & Nezamabadi, 2006).

Malonyl-CoA Decarboxylase Inhibitors : Derivatives of this compound have been used in the discovery of new malonyl-coenzyme A decarboxylase inhibitors. These inhibitors are potential treatments for ischemic heart diseases (Cheng et al., 2006).

In Synthesis of 3-Hydroxy-2-methylpropanoic Acid Esters : It has been used in the synthesis of 3-hydroxy-2-methylpropanoic acid esters, which are valuable building blocks in synthetic chemistry (Jeulin, Ayad, Ratovelomanana-Vidal, & Genêt, 2007).

In Organometallic Chemistry : Its derivatives have been studied in the context of organometallic chemistry for their role in forming Lewis-acid-base adducts (Veith, 1978).

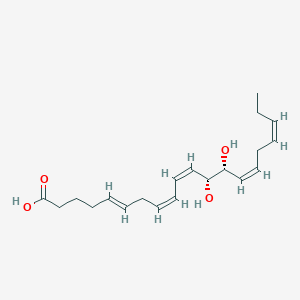

Protection of Hydroxyl Groups : It is used in the development of chemical agents for protecting hydroxyl groups, especially in the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).

Safety And Hazards

I couldn’t find specific information on the safety and hazards of “2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate”.

Direcciones Futuras

The future directions of “2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate” are not explicitly mentioned in the search results.

Please note that this information is based on the available web search results and may not be comprehensive or completely accurate. For more detailed information, please refer to scientific literature or contact a chemical expert.

Propiedades

IUPAC Name |

2-O-tert-butyl 1-O,3-O-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O7/c1-11(2,3)19-10(15)12(16,6-8(13)17-4)7-9(14)18-5/h16H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSGVJPWIKGYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)OC)(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)

![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)